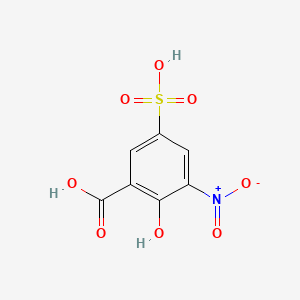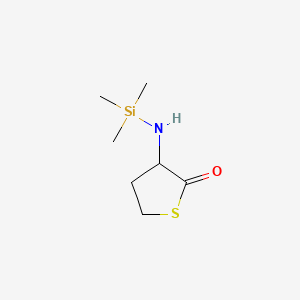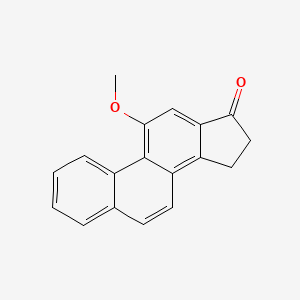
11-Methoxy-15,16-dihydrocyclopenta(a)phenanthren-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methoxy-15,16-dihydrocyclopenta(a)phenanthren-17-one is a chemical compound with the molecular formula C18H14O2. It is a derivative of cyclopenta(a)phenanthrene and is known for its potential carcinogenic properties . This compound has been studied extensively due to its structural similarity to certain steroids and its potential biological activities .
Méthodes De Préparation
The synthesis of 11-Methoxy-15,16-dihydrocyclopenta(a)phenanthren-17-one typically involves the following steps :
Starting Material: The synthesis begins with the appropriate cyclopenta(a)phenanthrene derivative.
Methoxylation: Introduction of the methoxy group at the 11th position.
Reduction: Reduction of the 15,16-double bond to yield the dihydro derivative.
Oxidation: Oxidation at the 17th position to form the ketone.
Analyse Des Réactions Chimiques
11-Methoxy-15,16-dihydrocyclopenta(a)phenanthren-17-one undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form various metabolites, including keto analogues and secondary alcohols.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Methoxy group substitution reactions can occur under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include isomeric keto analogues and secondary alcohols .
Applications De Recherche Scientifique
11-Methoxy-15,16-dihydrocyclopenta(a)phenanthren-17-one has several scientific research applications :
Carcinogenicity Studies: It is used in studies to understand the mechanisms of carcinogenesis due to its potential carcinogenic properties.
DNA Binding Studies: Research has shown that this compound can bind to DNA, making it useful in studying DNA interactions and repair mechanisms.
Metabolite Synthesis: It serves as a starting material for synthesizing various metabolites for biological studies.
Mécanisme D'action
The mechanism of action of 11-Methoxy-15,16-dihydrocyclopenta(a)phenanthren-17-one involves its metabolic activation and subsequent binding to DNA . This binding can lead to mutations and carcinogenesis. The compound’s effects are mediated through its interaction with molecular targets such as DNA and various enzymes involved in metabolic activation .
Comparaison Avec Des Composés Similaires
11-Methoxy-15,16-dihydrocyclopenta(a)phenanthren-17-one is similar to other cyclopenta(a)phenanthrene derivatives, such as :
11-Methyl-15,16-dihydrocyclopenta(a)phenanthren-17-one: This compound has a methyl group instead of a methoxy group at the 11th position.
15,16-Dihydro-11-methoxycyclopenta(a)phenanthren-17-one: This is a closely related compound with similar structural features.
The uniqueness of this compound lies in its specific methoxy substitution, which influences its biological activity and chemical reactivity .
Propriétés
Numéro CAS |
5836-85-1 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
11-methoxy-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H14O2/c1-20-17-10-15-13(8-9-16(15)19)14-7-6-11-4-2-3-5-12(11)18(14)17/h2-7,10H,8-9H2,1H3 |
Clé InChI |
NGXQHSGMHCOILD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C3CCC(=O)C3=C1)C=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13955486.png)
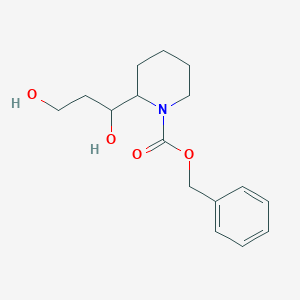

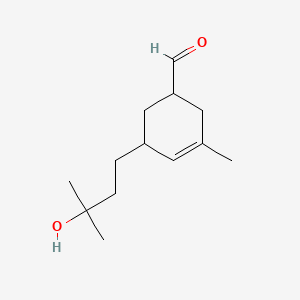

![1H-Cyclopropa[D]pyrrolo[1,2-A]azocine](/img/structure/B13955527.png)
![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955528.png)
![4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955535.png)


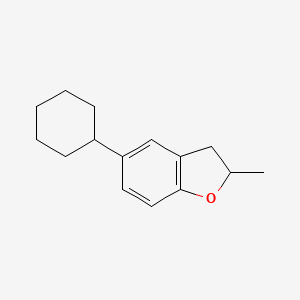
![2-(2-Aminoacetyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13955565.png)
